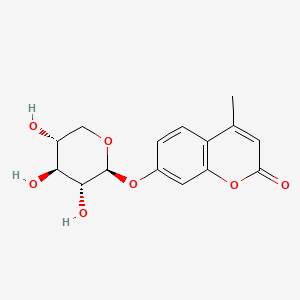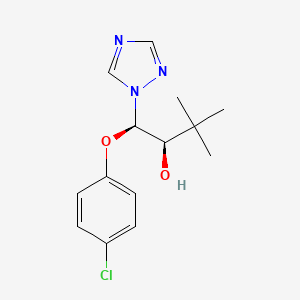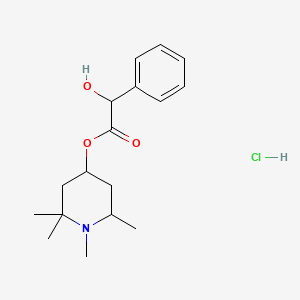
1,4-Bis(4-aminophenoxy)-2-phenylbenzene
概要
説明
1,4-Bis(4-aminophenoxy)-2-phenylbenzene is a chemical compound with the molecular formula C18H16N2O2 . It is a solid substance at 20°C . This substance does not contain any components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher .
Synthesis Analysis
The synthesis of polyamides containing ether and benzonorbornane units were achieved by the direct phosphorylation polycondensation of 3,6-bis(4-aminophenoxy)benzonorbornane (BAPBN) with various aromatic dicarboxylic acids . A comparative study was also conducted with a series of analogous polyamides based on 1,4-bis(4-aminophenoxy)benzene (BAPB) .Molecular Structure Analysis
The molecular structure of 1,4-Bis(4-aminophenoxy)-2-phenylbenzene was studied in relation to its use in the synthesis of polyimides .Chemical Reactions Analysis
The chemical reactions involving 1,4-Bis(4-aminophenoxy)-2-phenylbenzene are complex and involve multiple stages. For example, it has been used in the synthesis of novel aromatic polyimides .Physical And Chemical Properties Analysis
1,4-Bis(4-aminophenoxy)-2-phenylbenzene is a solid substance at 20°C . The molecular weight of the compound is 292.34 .科学的研究の応用
Application 1: Melt-Processable Semicrystalline Polyimides
- Summary of Application : This compound is used in the synthesis of semicrystalline polyimides, which are polymers with significant recrystallization ability and fast crystallization kinetics from the melt .
- Methods of Application : The compound is reacted with 1,4-bis (3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) and different diamines to synthesize the polyimides . The crystallization and melting behaviors are then investigated using differential scanning calorimetry (DSC) .
- Results or Outcomes : The polyimides exhibited excellent thermo-oxidative stability with 5% weight loss temperature higher than 500 °C and good mechanical properties with tensile moduli of 2.0–3.3 GPa, tensile strengths of 85–105 MPa and elongations at break of 5–18% .
Application 2: AO Resistant Polyimide Fibers
- Summary of Application : The compound is used in the synthesis of co-polyimide (PI) fibers containing phenylphosphine oxide (PPO) group .
- Methods of Application : The compound is incorporated into the PI molecular chain followed by dry-jet wet spinning . The effects of the compound’s molar content on the atomic oxygen (AO) resistance of the fibers are then systematically investigated .
- Results or Outcomes : The PI fiber containing 40% of the compound showed lower mass loss compared to those containing 0% and 20% of the compound . With the compound content increasing from 0% to 40%, the retentions of tensile strength and initial modulus for the fibers exhibited obvious growth from 44% to 68%, and 59% to 70%, after AO exposure .
Application 3: Synthesis of Polyimides Containing a Tetraphenylnaphthalene Unit
- Summary of Application : This compound is used in the synthesis of new aromatic polyimides containing a tetraphenylnaphthalene unit .
- Methods of Application : The compound is reacted with various aromatic tetracarboxylic dianhydrides to synthesize the polyimides .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Application 4: Synthesis of Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA)
- Summary of Application : This compound is used in the synthesis of semicrystalline polyimides based on 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) .
- Methods of Application : The compound is reacted with HQDPA and different diamines, including 1,3-bis(4-aminophenoxy)benzene (TPER), 1,4-bis(4-aminophenoxy)benzene (TPEQ), 4,4′-oxydianiline (4,4′-ODA) and 4,4′-bis(4-aminophenoxy)biphenyl (BAPB), end capped with phthalic anhydride to synthesize the polyimides . The crystallization and melting behaviors are then investigated using differential scanning calorimetry (DSC) .
- Results or Outcomes : These polyimides exhibited excellent thermo-oxidative stability with 5% weight loss temperature higher than 500 °C and good mechanical properties with tensile moduli of 2.0–3.3 GPa, tensile strengths of 85–105 MPa and elongations at break of 5–18% . The polyimide derived from HQDPA/TPER (PI-1) exhibited a glass transition temperature (Tg) at 190 °C and double melting temperatures (Tms) at 331 °C and 350 °C, and the polyimide derived from HQDPA/TPEQ (PI-2) displayed a Tg at 214 °C and a Tm at 388 °C .
Application 5: Synthesis of Polyimides Containing Phenylphosphine Oxide Groups
- Summary of Application : This compound is used in the synthesis of co-polyimide (PI) fibers containing phenylphosphine oxide (PPO) groups .
- Methods of Application : The compound is incorporated into the PI molecular chain followed by dry-jet wet spinning . The effects of the compound’s molar content on the atomic oxygen (AO) resistance of the fibers are then systematically investigated .
- Results or Outcomes : The PI fiber containing 40% of the compound showed lower mass loss compared to those containing 0% and 20% of the compound . With the compound content increasing from 0% to 40%, the retentions of tensile strength and initial modulus for the fibers exhibited obvious growth from 44% to 68%, and 59% to 70%, after AO exposure .
Application 6: Synthesis of Polyimides Containing a Tetraphenylnaphthalene Unit
- Summary of Application : This compound is used in the synthesis of new aromatic polyimides containing a tetraphenylnaphthalene unit .
- Methods of Application : The compound is reacted with various aromatic tetracarboxylic dianhydrides to synthesize the polyimides .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
将来の方向性
The future directions of research involving 1,4-Bis(4-aminophenoxy)-2-phenylbenzene could involve its use in the synthesis of novel polyimides . These polyimides could have potential applications in various fields due to their excellent thermal stability, chemical resistance, and mechanical properties .
特性
IUPAC Name |
4-[4-(4-aminophenoxy)-3-phenylphenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c25-18-6-10-20(11-7-18)27-22-14-15-24(28-21-12-8-19(26)9-13-21)23(16-22)17-4-2-1-3-5-17/h1-16H,25-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRLKLYWXKMAFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6072970 | |
| Record name | Benzenamine, 4,4'-[[1,1'-biphenyl]-2,5-diylbis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6072970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(4-aminophenoxy)-2-phenylbenzene | |
CAS RN |
94148-67-1 | |
| Record name | 4,4′-[[1,1′-Biphenyl]-2,5-diylbis(oxy)]bis[benzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94148-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(4-aminophenoxy)-2-phenylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094148671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4,4'-[[1,1'-biphenyl]-2,5-diylbis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4,4'-[[1,1'-biphenyl]-2,5-diylbis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6072970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4 Bis(4-aminophenoxy)-2-phenylbenzene-(2-Ph-APB-144) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B1207227.png)







![(7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1207243.png)

